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Radiographic Efficacy Comparison in MTX-IR RA

The table below summarizes key findings from a Bayesian network meta-analysis that compared filgotinib
with other JAK inhibitors and adalimumab. The outcomes are based on the change from baseline in

radiographic scores at 48 or 52 weeks in patients with an inadequate response to methotrexate (MTX-IR) [1].

Rank for mTSS Rank for Rank for JSN
Methotrexate .
Treatment Dose o Improvement vs. Erosion Score Score
Combination
Placebo Improvement Improvement
Filgotinib 200 Yes 1 (Highest 1 (Highest 1 (Highest
mg probability) probability) probability)
Filgotinib 100 Yes 2 2 2
mg
Adalimumab 40 Yes 3 3 3
mg
Baricitinib 4mg Yes 4 4 4
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Rank for mTSS Rank for Rank for JSN
Methotrexate )
Treatment Dose . Improvement vs.  Erosion Score Score
Combination
Placebo Improvement Improvement
Upadacitinib 15 Yes 5 5 5
mg
Tofacitinib 5mg Yes 6 6 6

> mTSS: Modified Total Sharp Score; JSN: Joint Space Narrowing. > This analysis included five studies
(with two additional related publications) totaling 6933 patients. The rankings represent the probability of

each treatment being the best for inhibiting radiographic progression [1].

Additional analysis from the FINCH 1 trial suggests that the 200 mg dose of filgetinib may uniquely
uncouple structural progression from clinical disease activity. This means that even in patients with medium
or high clinical disease activity, filgotinib 200 mg could still significantly inhibit the progression of joint

damage compared to placebo [2].

Key Experimental Protocols and Data

For a rigorous assessment, here are the methodologies and contexts for the key data presented.

Network Meta-Analysis Protocol

The comparative data in the table above comes from a systematic literature review and Bayesian network

meta-analysis [1].

¢ Objective: To compare the radiographic and clinical efficacy of various JAK inhibitors and
adalimumab in patients with MTX-IR RA, in the absence of direct head-to-head trials.

e Search Strategy: A systematic search of the PubMed database for papers published between
January 2010 and December 2022.

¢ Eligibility Criteria: Included randomized controlled trials (RCTs) evaluating JAK inhibitors (tofacitinib,
baricitinib, upadacitinib, filgotinib) or adalimumab, all with background MTX.

¢ Primary Outcomes: Change from baseline in mTSS, erosion score, and joint space narrowing (JSN)
score at 48/52 weeks.
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o Statistical Analysis: A Bayesian model was used to calculate the probabilities of each treatment
being the most effective.

FINCH 1 Trial: Structural Progression & Disease Activity

The "uncoupling" observation is derived from a post-hoc analysis of the phase 3 FINCH 1 trial [2].

e Study Design: A phase 3, randomized, double-blind, active- and placebo-controlled trial.

¢ Patient Population: Adults with active RA and an inadequate response to methotrexate.

¢ Interventions: Patients were randomized to receive filgotinib 200 mg (FIL200), filgotinib 100 mg
(FIL100), adalimumab 40 mg, or placebo, all on a background of stable methotrexate.

o Key Assessment: Changes from baseline in mTSS, erosion score, and JSN score were evaluated at
24 weeks, stratified by the level of clinical disease activity (remission, low, medium, or high) achieved
at that time point.

¢ Finding: While all treatments showed minimal structural progression in patients who achieved clinical
remission or low disease activity, only FIL200 significantly inhibited joint damage compared to
placebo in patients with medium or high disease activity. This supports the concept of uncoupling
clinical symptoms from radiographic damage with this specific treatment [2].

Efficacy in High-Risk Patients

An exploratory analysis of FINCH 1 also evaluated filgotinib in patients with poor prognostic factors

(PPFs), such as seropositivity, high CRP, high disease activity, and existing bone erosions [3].

¢ Finding: At week 52, filgotinib 200 mg plus MTX reduced the progression of joint damage (as
measured by mTSS) compared to adalimumab plus MTX, in patients with all four PPFs. This
suggests robust efficacy in a patient population at high risk for progressive joint destruction [3].

JAK-STAT Pathway and Drug Mechanism

Filgotinib is a Janus kinase (JAK) 1-preferential inhibitor. The following diagram illustrates the JAK-STAT
signaling pathway that it targets.
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This pathway shows how filgotinib, by preferentially inhibiting JAK1, modulates the signaling of multiple

cytokines involved in RA pathogenesis, leading to reduced inflammation and immune responses [4].

Interpretation Guide for Professionals
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¢ Clinical vs. Structural Outcomes: The data highlights the importance of evaluating both clinical
remission and radiographic outcomes independently. An "uncoupling” effect can be a significant
differentiator for a therapy, offering long-term joint protection even when clinical symptoms are not
fully controlled [2].

e Dose Dependency: The consistent superiority of the 200 mg dose over the 100 mg dose of
filgotinib across multiple endpoints indicates a clear dose-response relationship for radiographic
inhibition [1] [3].

e Biomarker Evidence: Mechanistic studies support the clinical findings. Treatment with filgotinib led
to a dose-dependent reduction in biomarkers associated with JAK-STAT signaling, inflammation, and
notably, bone resorption (e.g., CTX-l and NTX-I), as early as 4 weeks [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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